N-(2-Aminoethyl)acrylamide hydrochloride
Overview
Description
N-(2-Aminoethyl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O and its molecular weight is 150.61. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Functionalization
N-(2-Aminoethyl)acrylamide hydrochloride is primarily utilized in the synthesis and functionalization of polymers. It acts as a monomer in the formation of polyacrylamide, which has diverse applications in industries such as soil conditioning, wastewater treatment, paper and textile manufacturing, and laboratory use for protein electrophoresis. The unique properties of this compound allow for the development of specialized polymers with specific functionalities, suitable for a range of industrial and research applications (Friedman, 2003).
Nanoparticle Formation and Drug Delivery
Recent studies indicate the potential of this compound in forming nanoparticles under green chemistry conditions. This property is particularly significant in the development of drug delivery systems, as these nanoparticles can be designed to carry therapeutic agents with minimal toxicity and enhanced bioavailability. Such developments in nanoparticle technology are crucial for advancing targeted drug delivery systems (Lentz et al., 2022).
Environmental Applications
In environmental science, the compound is used in the manufacture of water-soluble polymers, which are subsequently employed in wastewater and sludge treatment, soil stabilization, and mining operations. These applications underscore the compound's role in environmental protection and management (European Union, 2002; NTP CERHR MON, 2005).
Biochemical Research
In biochemical research, this compound is utilized in the preparation of laboratory gels for electrophoresis. This application is vital in the separation and analysis of proteins and nucleic acids, which is a fundamental process in molecular biology and genetic research (Mori et al., 2008).
Mechanism of Action
The use of light to mediate controlled radical polymerization has emerged as a powerful strategy for rational polymer synthesis and advanced materials fabrication . This compound can be used in the synthesis of polymers with structures tuned from homopolymers to random, block, random–block, and block–random–block copolymers .
Safety and Hazards
Properties
IUPAC Name |
N-(2-aminoethyl)prop-2-enamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-2-5(8)7-4-3-6;/h2H,1,3-4,6H2,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHBUVWRSTZBAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54641-27-9 | |
Record name | N-(2-Aminoethyl)acrylamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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